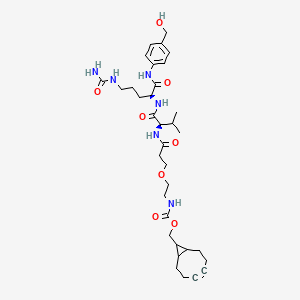

BCN-PEG1-Val-Cit-PAB-OH

CAS No.:

Cat. No.: VC13660955

Molecular Formula: C34H50N6O8

Molecular Weight: 670.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H50N6O8 |

|---|---|

| Molecular Weight | 670.8 g/mol |

| IUPAC Name | 9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[3-[[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethyl]carbamate |

| Standard InChI | InChI=1S/C34H50N6O8/c1-22(2)30(32(44)39-28(10-7-16-36-33(35)45)31(43)38-24-13-11-23(20-41)12-14-24)40-29(42)15-18-47-19-17-37-34(46)48-21-27-25-8-5-3-4-6-9-26(25)27/h11-14,22,25-28,30,41H,5-10,15-21H2,1-2H3,(H,37,46)(H,38,43)(H,39,44)(H,40,42)(H3,35,36,45)/t25?,26?,27?,28-,30+/m0/s1 |

| Standard InChI Key | OSYNANIXGPEZED-RHMCSHEESA-N |

| Isomeric SMILES | CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3 |

| SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3 |

| Canonical SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

BCN-PEG1-Val-Cit-PAB-OH is a heterobifunctional molecule comprising four distinct modules:

-

BCN Group: A strained cyclooctyne enabling strain-promoted alkyne-azide cycloaddition (SPAAC) for conjugation to azide-functionalized antibodies or biomolecules .

-

PEG1 Spacer: A short ethylene glycol chain enhancing hydrophilicity and reducing steric hindrance during conjugation .

-

Val-Cit Dipeptide: A protease-sensitive sequence cleaved by lysosomal cathepsin B, ensuring intracellular drug release .

-

PAB-OH: A self-immolative spacer that facilitates efficient payload release post-cleavage .

The compound’s structure is represented as:

with a calculated exact mass of 565.67 g/mol and a purity typically exceeding 95% .

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 565.67 g/mol | |

| Solubility | >10 mM in DMSO | |

| Storage Conditions | -20°C, inert atmosphere |

The PEG1 spacer contributes to aqueous solubility (>10 mM in DMSO), while the BCN group’s reactivity necessitates storage at -20°C under anhydrous conditions to prevent premature degradation .

Synthesis and Analytical Characterization

Synthetic Pathway

The synthesis of BCN-PEG1-Val-Cit-PAB-OH involves sequential coupling reactions:

-

BCN-PEG1 Activation: The BCN group is functionalized with a PEG1 spacer using carbodiimide-mediated coupling .

-

Peptide Assembly: Solid-phase peptide synthesis (SPPS) constructs the Val-Cit dipeptide, followed by PAB-OH attachment via amide bond formation .

-

Purification: Reverse-phase HPLC isolates the product, achieving >95% purity .

Key challenges include minimizing epimerization during peptide synthesis and ensuring the stability of the BCN group under reaction conditions .

Analytical Validation

-

HPLC: Confirms purity (>95%) using a C18 column with acetonitrile/water gradients .

-

Mass Spectrometry: ESI-MS verifies the molecular ion peak at m/z 566.3 [M+H]⁺ .

-

NMR Spectroscopy: -NMR confirms the absence of unreacted intermediates and structural integrity .

Mechanism of Action in Antibody-Drug Conjugates

Conjugation via Click Chemistry

The BCN group undergoes SPAAC with azide-modified antibodies, forming a stable triazole linkage without cytotoxic copper catalysts . This reaction achieves a drug-to-antibody ratio (DAR) of 2–4, depending on the azide density on the antibody .

Lysosomal Activation and Payload Release

Post-internalization, ADCs are trafficked to lysosomes where cathepsin B cleaves the Val-Cit bond, releasing the PAB-OH-linked payload (e.g., MMAE or MMAF) . The PAB spacer undergoes 1,6-elimination, generating a quinone methide intermediate that releases the free drug .

Kinetic Parameters:

Applications in Targeted Cancer Therapy

ADC Development

BCN-PEG1-Val-Cit-PAB-OH has been utilized in preclinical ADCs targeting HER2, CD30, and PSMA. For example:

-

HER2 ADC: Conjugated to trastuzumab and MMAE, achieving an IC₅₀ of 0.8 nM in BT-474 breast cancer cells .

-

CD30 ADC: Demonstrated complete tumor regression in murine lymphoma models at 3 mg/kg .

Comparative Performance

| Linker Type | DAR | Plasma Stability | Tumor Efficacy (IC₅₀) |

|---|---|---|---|

| BCN-PEG1-Val-Cit-PAB | 4 | >7 days | 0.8 nM |

| MC-Val-Cit-PABC | 3.5 | 5 days | 1.2 nM |

The PEG1 spacer in BCN-PEG1-Val-Cit-PAB-OH enhances solubility, reducing aggregation compared to non-PEGylated linkers .

Research Advancements and Challenges

Branching Strategies for Higher DAR

Recent studies incorporate branched PEG linkers to achieve DAR 4–8. For instance, Tsuchikama et al. synthesized ADCs using BCN-PEG3-Val-Cit-PABC-MMAF, where the extended PEG3 spacer improved cathepsin B cleavage efficiency by 40% compared to shorter linkers .

Stability and Toxicity Considerations

-

Aggregation: DBCO-based linkers show higher aggregation propensity than BCN variants .

-

Enzymatic Hydrolysis: Neutrophil elastase may cleave Val-Cit linkers in plasma, necessitating PEG optimization .

Future Directions

-

Alternative Cleavage Sequences: Replacing Val-Cit with Glu-Val-Cit or EGCit tripeptides for enhanced plasma stability .

-

Multifunctional Linkers: Integrating imaging agents (e.g., fluorophores) for theranostic applications .

-

In Vivo Optimization: Adjusting PEG length (PEG2–PEG4) to balance solubility and pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume